1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrido[2,3-d]pyrimidin-3(4H)-one ring, which is a type of heterocyclic compound that contains nitrogen atoms. It also contains a tetrahydrofuran ring, which is a type of ether. The presence of these rings, along with the urea group, suggests that this compound could have interesting chemical and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the pyrido[2,3-d]pyrimidin-3(4H)-one and tetrahydrofuran rings, as well as the urea group, suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticonvulsant Activity
The structural features of this compound, particularly the presence of a pyrimidinone moiety, suggest it could be explored for anticonvulsant properties. Compounds with similar structures have been studied for their potential to prevent or reduce the severity of seizures .
Synthetic Chemistry
In synthetic chemistry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its multifunctional groups, such as the tetrahydrofuran and urea, offer multiple sites for chemical reactions .
Drug Design
The compound’s structure is conducive to drug design, where it could be used as a scaffold for developing new therapeutic agents. Its molecular framework allows for the addition of various substituents, which can be tailored to target specific biological receptors .
Molecular Biology
In molecular biology, this compound could be used in the study of DNA/RNA interactions due to its pyrimidine core, which is analogous to the bases found in nucleic acids. It could help in understanding the binding affinities and sequence specificity of nucleic acid interactions .
Pharmacology
Pharmacologically, the compound could be investigated for its bioactivity profile. It may interact with biological pathways and could be a lead compound in the development of drugs with novel mechanisms of action .
Computational Chemistry
Lastly, in computational chemistry, this compound could be used in molecular modeling studies to predict its behavior in various chemical environments. Density functional theory (DFT) calculations could provide insights into its reactivity and stability .
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1,4-5,10H,2-3,6-9H2,(H,16,19,23)(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGNAZKCIFBXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea |
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